molecular formula C7H4ClIN2 B1424195 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-78-1

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1424195
M. Wt: 278.48 g/mol
InChI Key: DVGWFLBIDZEUSM-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.48 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4ClIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Derivatives

6-Chloro-1H-pyrrolo[2,3-b]pyridine is a key building block in the synthesis of various derivatives. For instance, its reaction with phenolates and activated methylene nucleophiles leads to the synthesis of 4-substituted 7-azaindole derivatives, highlighting its role in creating diverse chemical compounds (Figueroa‐Pérez et al., 2006).

Agrochemical and Functional Material Development

Research has shown that functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) with amino groups at the 6-position forms multidentate agents. These derivatives have been used to create podant-type compounds and polyacetylenes with 1H-pyrrolo[2,3-b]pyridyl groups, exhibiting high fungicidal activity. This indicates the potential of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in developing agrochemicals and functional materials (Minakata et al., 1992).

Electronic and Optical Properties

Studies on compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, have provided insights into the electronic structure and charge distribution, which is crucial for understanding the properties of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Such investigations are vital for the development of semiconducting materials and other electronic applications (Hazra et al., 2012).

Antibacterial Applications

Some synthesized compounds from 6-Chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives have been screened for antibacterial properties, indicating potential applications in the field of antimicrobial research (Abdel-Mohsen & Geies, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with skin . The hazard statements H302 and H317 suggest that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes and wearing suitable protective clothing .

properties

IUPAC Name

6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWFLBIDZEUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696656
Record name 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190322-78-1
Record name 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Cardoza, P Das, V Tandon - The Journal of Organic Chemistry, 2019 - ACS Publications
Pd-catalyzed synthesis of multi-aryl 7-azaindoles using sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine is established. Four diverse aryl groups are …
Number of citations: 17 pubs.acs.org
S Cardoza, P Yadav, A Ajmani, P Das, V Tandon - ACS omega, 2023 - ACS Publications
There is a continuing demand of new inhibitors of HIV-1 Integrase (HIV-1 IN) due to mutations of HIV-1. This study aims to develop the synthesis of 3,6-diaryl 7-azaindoles and introspect …
Number of citations: 1 pubs.acs.org

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